4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide 4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846295
InChI: InChI=1S/C20H23FN4O3S/c1-11(2)28-15-9-13(21)5-6-14(15)25-18-16-12(3)17(19(26)22-7-8-27-4)29-20(16)24-10-23-18/h5-6,9-11H,7-8H2,1-4H3,(H,22,26)(H,23,24,25)
SMILES:
Molecular Formula: C20H23FN4O3S
Molecular Weight: 418.5 g/mol

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC17846295

Molecular Formula: C20H23FN4O3S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide -

Specification

Molecular Formula C20H23FN4O3S
Molecular Weight 418.5 g/mol
IUPAC Name 4-(4-fluoro-2-propan-2-yloxyanilino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C20H23FN4O3S/c1-11(2)28-15-9-13(21)5-6-14(15)25-18-16-12(3)17(19(26)22-7-8-27-4)29-20(16)24-10-23-18/h5-6,9-11H,7-8H2,1-4H3,(H,22,26)(H,23,24,25)
Standard InChI Key GOGWEKLFSKGXQA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCOC

Introduction

Chemical Identity and Structural Features

4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide (IUPAC name) is a synthetic small-molecule inhibitor targeting mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2). Its molecular formula is C₂₀H₂₃FN₄O₃S, with a molecular weight of 418.49 g/mol . The compound features:

  • A thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system.

  • A 4-fluoro-2-isopropoxyphenyl group at position 4, contributing to target binding.

  • A 5-methyl substituent enhancing hydrophobic interactions.

  • A 6-carboxamide moiety linked to a 2-methoxyethylamine side chain, critical for solubility and kinase selectivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₃FN₄O₃S
Molecular Weight418.49 g/mol
Solubility5 mg/mL in DMSO (warmed)
Purity≥98% (HPLC)
Storage Conditions2–8°C

Synthesis and Structural Optimization

The compound is synthesized via a multi-step protocol starting from 2,4-dichlorothieno[2,3-d]pyrimidine. Key steps include:

  • Amination: Reaction with 4-fluoro-2-isopropoxyaniline under basic conditions (e.g., DIEA) to introduce the phenylamino group .

  • Carboxamide Formation: Coupling of the 6-carboxylic acid derivative with 2-methoxyethylamine using carbodiimide-based reagents .

  • Methylation: Introduction of the 5-methyl group via palladium-catalyzed cross-coupling or direct alkylation .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
2,4-Dichlorothieno[2,3-d]pyrimidineCore structure precursor
4-Fluoro-2-isopropoxyanilineProvides target-binding moiety
2-MethoxyethylamineEnhances solubility

Mechanism of Action and Selectivity

The compound is a potent ATP-competitive inhibitor of MNK1/2, kinases that phosphorylate eukaryotic initiation factor 4E (eIF4E), a regulator of oncogenic protein translation .

Key Mechanistic Insights:

  • MNK2 Inhibition: IC₅₀ = 0.8 nM, 3-fold more potent than MNK1 (IC₅₀ = 1.2 nM) .

  • Selectivity: No significant activity against 48 other kinases (e.g., ERK, JNK) at 1 µM .

  • Cellular Effects: Reduces eIF4E phosphorylation (IC₅₀ = 10 nM) and inhibits cancer cell migration without cytotoxicity (up to 10 µM) .

Table 3: Kinase Inhibition Profile

KinaseIC₅₀ (nM)Selectivity vs. MNK2
MNK20.81.0x
MNK11.20.67x
ERK1>1,000>1,250x

Biological Activity and Preclinical Data

Anticancer Activity

  • Breast Cancer (T-47D): Inhibits proliferation with GI₅₀ = 0.12 µM .

  • Acute Myeloid Leukemia (AML): Suppresses FLT3-ITD mutant cell growth (EC₅₀ = 0.5 µM) .

  • Migration Inhibition: Reduces MDA-MB-231 cell migration by 70% at 1 µM .

Metabolic Effects

  • Obesity Models: Reduces adipogenesis in 3T3-L1 cells via MNK/eIF4E axis modulation .

Table 4: In Vitro Pharmacological Data

Assay ModelParameterValue
MNK2 EnzymaticIC₅₀0.8 nM
eIF4E PhosphorylationIC₅₀ (HeLa)10 nM
Cytotoxicity (HeLa)CC₅₀>10 µM

Pharmacokinetics and Drug-Likeness

  • Solubility: Moderate in DMSO; requires formulation for in vivo use .

  • Metabolic Stability: t₁/₂ = 2.1 hours in human liver microsomes .

  • Permeability: Caco-2 Papp = 8.6 × 10⁻⁶ cm/s, indicating moderate absorption .

Table 5: ADME Properties

ParameterValue
LogP3.2 (Predicted)
Plasma Protein Binding92% (Human)
CYP3A4 InhibitionIC₅₀ > 10 µM

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